2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Overview
Description
“2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 135436-92-9 . It has a molecular weight of 201.23 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C11H11N3O/c12-9-4-2-1-3-8 (9)11-13-10 (14-15-11)7-5-6-7/h1-4,7H,5-6,12H2 .
Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Physical and Chemical Properties Analysis
The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 201.23 .
Scientific Research Applications
Synthesis and Characterization
- Novel 2,5 substituted-1,3,4 oxadiazole derivatives have been synthesized and characterized for their potential as biologically active compounds. These derivatives have been evaluated for antidiabetic, anti-inflammatory, and anticancer activities, demonstrating the utility of oxadiazole compounds in medicinal chemistry (S. Kavitha, K. Kannan, & S. Gnanavel, 2016).
- A copper-catalyzed domino protocol has been developed for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from simple and available isatins and hydrazides. This process integrates consecutive condensation, base-promoted ring-opening, and copper-catalyzed decarboxylative coupling, highlighting an efficient method for constructing complex molecules (Cheng Xu et al., 2015).
Biological Activities
- Synthesized oxadiazole derivatives have shown moderate to good antimicrobial activities against various bacterial and fungal strains, illustrating the potential of these compounds in developing new antimicrobial agents (S. Kavitha et al., 2016).
- A study on novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products has evaluated their structural analysis and antitumor activity. One of the compounds exhibited a mean IC50 value of 5.66 μM, indicating significant potential in cancer treatment research (Catalin V. Maftei et al., 2016).
Electrosynthesis and Structural Insights
- An intramolecular decarboxylative coupling reaction for constructing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives has been developed, employing electrochemistry. This technique provides a novel approach to synthesizing these derivatives with moderate to good yields (Pengcheng Qian et al., 2020).
- The synthesis and single crystal X-ray structure of 2-(1,3,4-oxadiazol-2-yl)aniline have been documented, providing valuable structural information for future research in this area (A. Souldozi et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
There is a growing interest in the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole ring structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that the 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and the NH2 group was revealed in the structure of similar compounds .
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that the compound may interact with similar biochemical pathways.
Result of Action
Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , suggesting that the compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-oxadiazole derivatives, to which this compound belongs, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Given the known activities of similar 1,2,4-oxadiazole derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the known activities of similar 1,2,4-oxadiazole derivatives, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZAQYCQCYQYNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=CC=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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